2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide
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Description
2-Hydrazino-N-(2-methylphenyl)-2-oxoacetamide, also known as 2-hydrazinobenzamide, is a hydrazone compound that is commonly used in organic synthesis and scientific research. It is a white, crystalline solid with a melting point of 178-180°C and a molecular weight of 181.19 g/mol. 2-hydrazinobenzamide is a versatile reagent that can be used in a variety of synthetic and research applications.
Scientific Research Applications
Synthesis of H1-antihistaminic Agents
2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide serves as a starting material for the synthesis of novel H1-antihistaminic agents. The compound is utilized in the cyclization process to produce 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones. These compounds were tested for their in vivo H1-antihistaminic activity on guinea pigs and showed significant protection against histamine-induced bronchospasm. One compound in particular, 1-methyl-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, emerged as the most potent, exhibiting higher efficacy and lower sedation when compared to the reference standard chlorpheniramine maleate. This research suggests potential for the development of new classes of H1-antihistaminic agents with minimal sedative effects (Alagarsamy et al., 2008).
Antimicrobial Activity
This compound is also a precursor in the synthesis of diphenylamine derivatives exhibiting significant antimicrobial and antifungal activities. Through a series of reactions involving chloroacetylation of diphenylamine followed by replacement with hydrazine hydrate, novel derivatives were synthesized and tested for their antibacterial and antifungal properties. Some compounds demonstrated considerable activity, highlighting the potential of this compound derivatives in the development of potent antimicrobial agents (Kumar & Mishra, 2015).
Anticancer Potential
Further research into this compound derivatives explored their anticancer properties. By reacting the compound with various aldehydes and ketones, a series of 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and tested for analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, specific compounds showed promising analgesic and anti-inflammatory activities, comparable or superior to reference standards, with mild ulcerogenic potential. This research indicates the therapeutic potential of these derivatives in cancer pain management and inflammation control without significant side effects (Alagarsamy, Solomon, & Murugesan, 2007).
properties
IUPAC Name |
2-hydrazinyl-N-(2-methylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-4-2-3-5-7(6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMHUPQXRYLZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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